3-Methylisothiazol-5-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of isothiazole derivatives often involves reactions of dithiazoles with primary and secondary amines. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with amines can yield thiadiazoles, iminothioacetamides, and oxoacetamides, highlighting the versatility of isothiazole chemistry in creating various heterocyclic compounds (Konstantinova et al., 2010). This methodology could be adapted for synthesizing 3-Methylisothiazol-5-amine hydrochloride by choosing appropriate precursors and reaction conditions.
Molecular Structure Analysis
Isothiazole derivatives exhibit a wide range of molecular structures, influenced by their substitution patterns. The molecular structure of these compounds can be analyzed through techniques such as X-ray diffraction, providing insight into their conformation and electronic distribution. For instance, the crystallographic analysis of certain isothiazole compounds has revealed detailed structural information, essential for understanding their reactivity and properties (Li et al., 2012).
Chemical Reactions and Properties
Isothiazole derivatives participate in various chemical reactions, leading to a rich array of products. For example, the reaction of isothiazolones with amines can undergo degradation or transformation, depending on the presence of amines and the reaction conditions. This reactivity is crucial for the chemical modification and functionalization of isothiazole compounds, potentially applicable to 3-Methylisothiazol-5-amine hydrochloride (Ghosh, 1999).
Scientific Research Applications
Preservative Efficacy and Safety
Methylchloroisothiazolinone/methylisothiazolinone (MCI/MI) has been widely used for preserving aqueous systems in cosmetics, toiletries, and various industrial applications due to its broad spectrum of activity against fungi and bacteria at low concentrations. Research has highlighted its allergic contact potential, known for many years, and provided a risk assessment for the use of MCI/MI in rinse-off products, concluding that the risk of primary sensitization and allergic contact dermatitis is negligible under normal use conditions and within permitted use concentrations (Fewings & Menné, 1999).
Contact Allergy Concerns
The prevalence of contact allergy to methylisothiazolinone (MI), a component often used in combination with MCI, has been rising, associated with exposure through occupational, cosmetic, or household products. Studies suggest that the recent increase in MI contact allergy could signal an emerging epidemic, emphasizing the need for close monitoring and possibly revisiting the permitted concentration levels in cosmetics to mitigate the risk of allergic reactions (Lundov et al., 2011).
Industrial and Synthetic Applications
The review of amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry underscores the versatility of such compounds in producing agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This highlights the chemical's significance in a wide range of applications, from agriculture and medicine to applied sciences and energy (Nazarov et al., 2021).
Neuroimaging and Pharmacological Effects
Research into the neuroimaging of human MDMA users provides insights into the effects of biogenic amine-altering pharmacological agents, albeit indirectly related to 3-Methylisothiazol-5-amine hydrochloride. Such studies are essential for understanding the long-term impacts of exposure to substances that modify biogenic amine metabolism and their potential behavioral and emotional consequences (Cowan, 2006).
Advanced Oxidation Processes for Degradation
The degradation of nitrogen-containing compounds, such as amines and dyes, using advanced oxidation processes, showcases the environmental and safety considerations related to chemical substances like 3-Methylisothiazol-5-amine hydrochloride. Such processes are effective in mineralizing recalcitrant compounds, improving treatment schemes, and ensuring water safety (Bhat & Gogate, 2021).
Safety And Hazards
properties
IUPAC Name |
3-methyl-1,2-thiazol-5-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S.ClH/c1-3-2-4(5)7-6-3;/h2H,5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTGHKVPFXNDHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966976 | |
Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylisothiazol-5-amine hydrochloride | |
CAS RN |
52547-00-9 | |
Record name | 5-Isothiazolamine, 3-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52547-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-thiazol-5-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60966976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylisothiazol-5-ylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.707 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylisothiazol-5-amine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2NFR7BJQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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